molecular formula C16H23ClN2O4 B11109063 1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea

1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea

Cat. No.: B11109063
M. Wt: 342.82 g/mol
InChI Key: MMIMYCLYTRJLAU-UHFFFAOYSA-N
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Description

N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA is a synthetic organic compound It is characterized by the presence of a urea group, a chlorinated ethyl chain, and a dioxane ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of appropriate diols with formaldehyde under acidic conditions.

    Introduction of the Phenoxymethyl Group: This step involves the substitution of a hydrogen atom on the dioxane ring with a phenoxymethyl group, possibly through a nucleophilic substitution reaction.

    Attachment of the Chlorinated Ethyl Chain: The chlorinated ethyl chain can be introduced via a reaction with ethylene oxide or a similar compound.

    Formation of the Urea Group: The final step involves the reaction of the intermediate compound with isocyanate or a similar reagent to form the urea group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxymethyl group or the dioxane ring.

    Reduction: Reduction reactions could target the urea group or the chlorinated ethyl chain.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating specific diseases.

Industry

    Agriculture: The compound could be used as a pesticide or herbicide if it demonstrates efficacy in controlling pests or weeds.

Mechanism of Action

The mechanism of action of N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-1,3-DIOXAN-5-YL]UREA: Lacks the phenoxymethyl group.

    N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(METHOXYMETHYL)-1,3-DIOXAN-5-YL]UREA: Has a methoxymethyl group instead of a phenoxymethyl group.

Uniqueness

The presence of the phenoxymethyl group in N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea

InChI

InChI=1S/C16H23ClN2O4/c1-15(2)22-11-16(12-23-15,19-14(20)18-9-8-17)10-21-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,18,19,20)

InChI Key

MMIMYCLYTRJLAU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(COC2=CC=CC=C2)NC(=O)NCCCl)C

Origin of Product

United States

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